molecular formula C14H19NO2 B2357706 Ethyl 2-phenylpiperidine-2-carboxylate CAS No. 2112593-96-9

Ethyl 2-phenylpiperidine-2-carboxylate

Cat. No.: B2357706
CAS No.: 2112593-96-9
M. Wt: 233.311
InChI Key: FAGCPLSNCLNQNA-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpiperidine-2-carboxylate is a piperidine derivative featuring a phenyl substituent at the 2-position of the piperidine ring and an ethyl ester group at the same carbon. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 2-phenylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(10-6-7-11-15-14)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGCPLSNCLNQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenylpiperidine-2-carboxylate typically involves the reaction of 2-phenylpiperidine with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently cyclized to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

Ethyl 2-phenylpiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its interactions with biological systems, particularly its psychoactive effects.

    Medicine: Research focuses on its potential therapeutic applications, including its use as a model compound for developing new medications for ADHD and other neurological disorders.

    Industry: It is utilized in the development of new materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of ethyl 2-phenylpiperidine-2-carboxylate involves its interaction with the central nervous system. It is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and thereby enhancing neurotransmission. This mechanism is similar to that of methylphenidate, which is used to treat ADHD. The compound’s effects on other neurotransmitter systems, such as norepinephrine and serotonin, are also under investigation .

Comparison with Similar Compounds

The following analysis compares Ethyl 2-phenylpiperidine-2-carboxylate with structurally related piperidine carboxylate esters, focusing on substituent effects, physicochemical properties, hazards, and applications.

Structural Analogs and Substituent Effects

Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate (CAS 80142-03-6) Substituents: Fluorine at the 2-position of the phenyl ring. Hazards: Classified as H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) .

(2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate (CAS 74892-82-3)

  • Substituents : Methyl group at the 4-position of the piperidine ring.
  • Impact : The methyl group introduces steric hindrance, which may restrict ring puckering (see Cremer-Pople coordinates in ) and influence bioavailability.
  • Applications : Used as a chiral intermediate in asymmetric synthesis .

Ethyl 3-Fluoropyridine-2-carboxylate

  • Substituents : Fluorine on a pyridine ring instead of a phenyl group.
  • Impact : The pyridine ring’s nitrogen atom increases polarity, improving water solubility compared to phenyl-substituted analogs. This structural difference may enhance interactions with biological targets .

Ethyl 2-(piperidin-4-yl)acetate

  • Substituents : Acetate group at the 2-position and a piperidin-4-yl moiety.
  • Impact : The acetoxy group enhances solubility in polar solvents (e.g., logP = 0.8) but reduces membrane permeability compared to aromatic substituents .

Physicochemical and Toxicological Comparisons
Compound Molecular Weight Substituents Key Hazards (GHS) LogP (Predicted) Applications
This compound* 263.34 Phenyl, ethyl ester Not available ~2.5 (estimated) Pharmaceutical intermediate (inferred)
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate 279.30 2-Fluorophenyl, ethyl ester H302, H315, H319 ~2.8 Lab chemical, synthesis intermediate
(2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate 185.27 Methyl, ethyl ester Not classified ~1.2 Chiral building block
Ethyl 3-Fluoropyridine-2-carboxylate 183.17 Fluoropyridine, ethyl ester Not available ~1.5 Agrochemical intermediate
Ethyl 2-(piperidin-4-yl)acetate 185.27 Piperidin-4-yl, ethyl ester Not classified 0.8 Bioactive compound research

*Estimated properties based on analogs.

Key Observations :

  • Lipophilicity: Aromatic substituents (e.g., phenyl, fluorophenyl) increase logP compared to non-aromatic analogs, suggesting higher membrane permeability.
  • Synthesis : Piperidine carboxylates are commonly synthesized via esterification or nucleophilic substitution, often using cesium carbonate or EDCI as catalysts .

Biological Activity

Ethyl 2-phenylpiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with an ethyl ester and a phenyl group. Its molecular formula is C13H17NO2C_{13}H_{17}NO_2, and it has a molecular weight of approximately 219.28 g/mol. The presence of the functional groups enhances its solubility and reactivity, making it suitable for various synthetic and therapeutic applications.

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its structural similarity to known bioactive compounds suggests potential interactions with several biological targets, including:

  • Neurotransmitter Receptors : The compound may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating enzyme-related disorders.

Pharmacological Effects

  • Analgesic Properties : this compound has shown promising analgesic effects in preclinical studies, indicating its potential as a pain management agent.
  • Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study Findings Relevance
Study ADemonstrated significant analgesic effects in animal models.Supports potential use in pain management therapies.
Study BShowed inhibition of specific inflammatory pathways.Suggests application in treating inflammatory diseases.
Study CInvestigated binding affinity to neurotransmitter receptors.Highlights potential cognitive effects and mood modulation.

Case Study: Analgesic Effects

In a controlled study involving animal models, this compound was administered to assess its analgesic properties. The results indicated a dose-dependent reduction in pain responses compared to control groups, suggesting that the compound may act on pain pathways similar to opioids but with potentially fewer side effects.

Case Study: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory activity of the compound, where it was found to significantly reduce markers of inflammation in vitro. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, indicating its potential for treating chronic inflammatory conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of Piperidine Ring : Starting from appropriate precursors, the piperidine structure is formed through cyclization reactions.
  • Esterification : The carboxylic acid is converted into an ethyl ester using standard esterification techniques.
  • Purification : The final product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

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